![molecular formula C25H28O4 B12562663 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol CAS No. 195299-51-5](/img/structure/B12562663.png)
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is an organic compound that contains a benzene ring substituted with hydroxyl and trimethylphenyl groups. This compound is part of the dihydroxybenzenes family, which are aromatic compounds classed as phenols .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol can be achieved through a condensation reaction involving p-hydroxytoluene and trimethylphenol . The reaction typically requires acidic or basic conditions to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of coordination polymers and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of luminescent sensors for detecting antibiotics and pesticides.
Mechanism of Action
The mechanism of action of 4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and redox reactions, which can influence biological processes and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar in having two hydroxyl groups on the benzene ring.
Resorcinol (1,3-dihydroxybenzene): Another dihydroxybenzene isomer with hydroxyl groups in the meta position.
Hydroquinone (1,4-dihydroxybenzene): Has hydroxyl groups in the para position.
Uniqueness
4-[Bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol is unique due to the presence of trimethylphenyl groups, which provide steric hindrance and influence the compound’s reactivity and interaction with other molecules. This structural uniqueness makes it valuable in specific applications such as luminescent sensors and antitumor research .
Properties
CAS No. |
195299-51-5 |
|---|---|
Molecular Formula |
C25H28O4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[bis(4-hydroxy-2,3,5-trimethylphenyl)methyl]benzene-1,2-diol |
InChI |
InChI=1S/C25H28O4/c1-12-9-19(14(3)16(5)24(12)28)23(18-7-8-21(26)22(27)11-18)20-10-13(2)25(29)17(6)15(20)4/h7-11,23,26-29H,1-6H3 |
InChI Key |
GNAJJNNIQUTVBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)C)C(C2=CC(=C(C=C2)O)O)C3=C(C(=C(C(=C3)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Cyano-1-[(4-methoxyphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12562581.png)
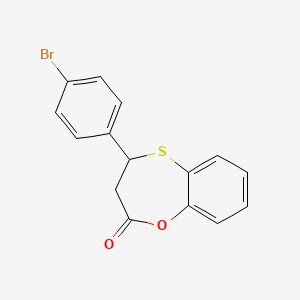
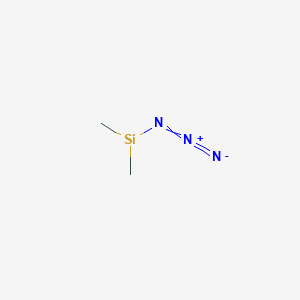
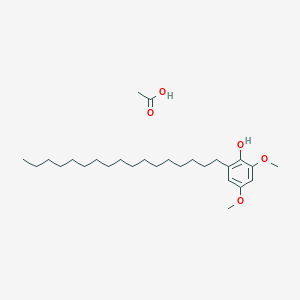
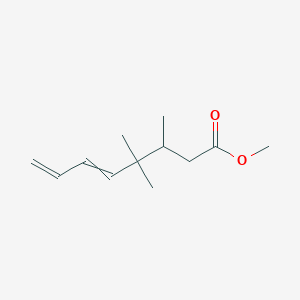
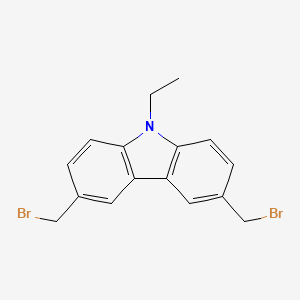
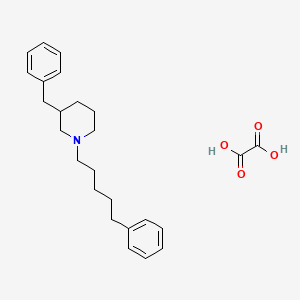
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
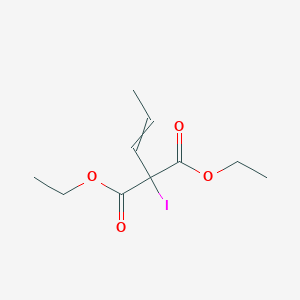
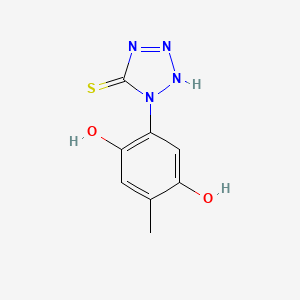

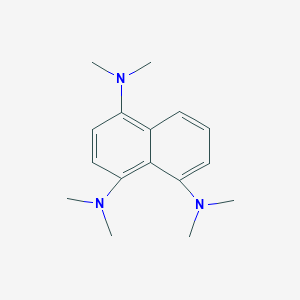

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
